(Ac)Phe-Lys(Alloc)-PABC-PNP
Overview
Description
The compound (Ac)Phe-Lys(Alloc)-PABC-PNP is a synthetic peptide-based molecule. It is designed for specific applications in biochemical research and medicinal chemistry. The structure of this compound includes an acetylated phenylalanine (Ac-Phe), an alloc-protected lysine (Lys(Alloc)), a para-aminobenzyloxycarbonyl (PABC) spacer, and a para-nitrophenyl (PNP) ester.
Scientific Research Applications
(Ac)Phe-Lys(Alloc)-PABC-PNP has several applications in scientific research:
Chemiluminescent Probes: Used for the detection of protease activity due to its high sensitivity.
Prodrug Design: Employed in the development of prodrugs for targeted drug delivery, particularly in cancer therapy.
Biochemical Assays: Utilized in various biochemical assays to study enzyme kinetics and substrate specificity.
Mechanism of Action
Target of Action
The primary target of the compound (Ac)Phe-Lys(Alloc)-PABC-PNP is Cathepsin B . Cathepsin B is a lysosomal cysteine protease that is highly upregulated in malignant tumors and premalignant lesions at the mRNA, protein, and activity levels .
Mode of Action
The compound is designed to deliver free doxorubicin relying on Cathepsin B . This means that the compound interacts with Cathepsin B, which then cleaves the compound to release the active drug. This interaction results in a decrease in toxicities while maintaining the potent anticancer effects of doxorubicin .
Biochemical Pathways
The compound affects the mitochondria-centered intrinsic apoptosis pathway involving reactive oxidative stress and the ERK1/2 signaling pathway . This pathway is crucial for the regulation of cell death, and its alteration can lead to the development of cancer. The compound’s action on this pathway leads to increased reactive oxygen species generation, reduced mitochondrial membrane potential, and cell cycle arrest at the G2/S phase .
Pharmacokinetics
It is designed to reduce side effects, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
The compound triggers dose-dependent cytotoxicity and results in a significant reduction in cell viability . It also causes mitochondrial damage, leading to cell death . These molecular and cellular effects contribute to the compound’s anticancer activity.
Biochemical Analysis
Biochemical Properties
(Ac)Phe-Lys(Alloc)-PABC-PNP interacts with the enzyme cathepsin B . Cathepsin B is a protease involved in various biological signaling and regulation processes . The interaction between this compound and cathepsin B allows for the selective delivery of doxorubicin to cancer cells .
Cellular Effects
This compound has been shown to have a lower dose-dependent inhibitory effect on SGC-7901 cells, a gastric cancer cell line . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with cathepsin B . Upon cleavage by cathepsin B, the prodrug releases free doxorubicin, which can then exert its cytotoxic effects .
Temporal Effects in Laboratory Settings
Its design as a prodrug suggests that it may have improved stability and reduced degradation compared to free doxorubicin .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It has been suggested that this prodrug could enhance the efficacy of doxorubicin treatment while reducing its toxicity .
Metabolic Pathways
The metabolic pathways involving this compound are likely to involve the enzyme cathepsin B
Transport and Distribution
Its activation by cathepsin B suggests that it may be transported to areas where this enzyme is overexpressed .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the localization of cathepsin B
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP typically involves solid-phase peptide synthesis (SPPS). The process begins with the immobilization of the enol-ether precursor on a 2-chlorotrityl-chloride resin through an acrylic acid substituent by an acid-labile ester linkage. The peptide elongation is performed using standard Fmoc solid-phase peptide synthesis . After the peptide-enol-ether precursor is cleaved from the resin using hexafluoroisopropanol, a simple oxidation of the enol-ether yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(Ac)Phe-Lys(Alloc)-PABC-PNP undergoes various chemical reactions, including:
Hydrolysis: The PNP ester can be hydrolyzed to release the para-nitrophenol group.
Cleavage: The PABC spacer can be cleaved by specific enzymes, such as cathepsin B.
Oxidation: The enol-ether precursor can be oxidized to form the final chemiluminescent product.
Common Reagents and Conditions
Hydrolysis: Typically performed under basic conditions using sodium hydroxide or other strong bases.
Cleavage: Enzymatic cleavage using proteases like cathepsin B.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Major Products Formed
Para-nitrophenol: Released upon hydrolysis of the PNP ester.
Free peptide: Formed after the cleavage of the PABC spacer.
Chemiluminescent product: Resulting from the oxidation of the enol-ether precursor.
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-(Alloc)Lys-PAB-PNP: Another peptide-based compound used as a cleavable linker for antibody-drug conjugates.
Ac-Phe-Lys-PABC-ADM: A prodrug designed for targeted drug delivery in cancer therapy.
Uniqueness
(Ac)Phe-Lys(Alloc)-PABC-PNP is unique due to its specific design for chemiluminescent applications and its high sensitivity in detecting protease activity. Its structure allows for precise enzymatic cleavage, making it highly effective in biochemical assays and targeted drug delivery systems.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O10/c1-3-21-48-34(44)36-20-8-7-11-30(39-33(43)31(37-24(2)41)22-25-9-5-4-6-10-25)32(42)38-27-14-12-26(13-15-27)23-49-35(45)50-29-18-16-28(17-19-29)40(46)47/h3-6,9-10,12-19,30-31H,1,7-8,11,20-23H2,2H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)/t30-,31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSBXZWQCUJQV-CONSDPRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.